N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 886926-85-8
VCID: VC4706607
InChI: InChI=1S/C23H23N5O2S/c1-3-30-20-11-9-19(10-12-20)24-21(29)16-31-23-26-25-22(18-8-6-7-17(2)15-18)28(23)27-13-4-5-14-27/h4-15H,3,16H2,1-2H3,(H,24,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53

N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 886926-85-8

Cat. No.: VC4706607

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.53

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 886926-85-8

Specification

CAS No. 886926-85-8
Molecular Formula C23H23N5O2S
Molecular Weight 433.53
IUPAC Name N-(4-ethoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H23N5O2S/c1-3-30-20-11-9-19(10-12-20)24-21(29)16-31-23-26-25-22(18-8-6-7-17(2)15-18)28(23)27-13-4-5-14-27/h4-15H,3,16H2,1-2H3,(H,24,29)
Standard InChI Key HXHSWWJECLVMCX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H21N5O2S

  • Molecular Weight: Approximately 395.48 g/mol

Key Functional Groups

  • Amide (-CONH)

  • Sulfanyl (-S-)

  • Triazole (heterocyclic ring)

  • Pyrrole (heterocyclic ring)

  • Aromatic rings (phenyl groups)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific methods for this exact compound are not readily available, general strategies for synthesizing such molecules include:

  • Formation of the Triazole Ring:

    • Reactants like hydrazine derivatives and carbon disulfide are commonly used to create 1,2,4-triazoles.

    • Cyclization reactions under acidic or basic conditions yield the triazole core.

  • Introduction of Sulfanyl Linkage:

    • Thiol derivatives or sulfur-containing reagents are employed to attach the sulfanyl group to the triazole ring.

  • Amide Formation:

    • The ethoxyphenylacetamide group can be synthesized via acylation reactions involving ethoxybenzene derivatives and acetyl chloride or similar reagents.

  • Final Assembly:

    • Coupling reactions (e.g., using coupling agents like EDC or DCC) are used to link the triazole-sulfanyl unit with the amide backbone.

Spectroscopic Characterization

The characterization of such compounds typically involves:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the presence of functional groups and aromatic systems.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=O stretch), sulfanyl groups (S-H stretch), and aromatic rings.

  • X-ray Crystallography:

    • Used for detailed structural elucidation, including bond angles and dihedral angles.

Potential Applications

Compounds with similar structures have shown diverse biological activities due to their heterocyclic frameworks. Potential applications include:

  • Antimicrobial Activity:

    • Triazole derivatives are known for their antifungal and antibacterial properties.

  • Anticancer Potential:

    • Sulfanyl-triazole compounds have been investigated for cytotoxic effects on cancer cell lines.

  • Pharmacological Studies:

    • The pyrrole and triazole moieties may interact with biological targets like enzymes or receptors.

  • Material Science:

    • Such compounds could be explored for use in organic electronics or as ligands in coordination chemistry.

Research Outlook

Further studies are needed to explore:

  • The precise synthesis pathways for this compound.

  • Its pharmacological profile through in vitro and in vivo studies.

  • Optimization of its properties for specific applications such as drug development or material science.

This compound represents a promising candidate for further research due to its rich structural diversity and potential bioactivity.

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